N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a useful research compound. Its molecular formula is C19H14ClNOS2 and its molecular weight is 371.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Agents
- N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide derivatives are synthesized for their potential as biological agents. Some compounds in this category have shown significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).
Optical Properties and Applications
- The optical properties of derivatives including 4H-thieno[3,2-c]chromenes have been studied, showing moderate to high fluorescence quantum yields. These properties suggest potential applications as invisible ink dyes (Bogza et al., 2018).
Medicinal and Biological Activities
- Derivatives of this compound have been identified as potent inhibitors of VEGF receptor-2 kinase, which is key in new blood vessel formation from tumors. They also exhibit potential as selective ligands for the 5-HT3 receptor, with therapeutic applications in psychosis, memory impairment, and drug abuse treatment (Song, 2007).
Anticancer Activity
- Some derivatives have been synthesized and evaluated for their anticancer activity. Compounds containing thiazolidinone ring or thiosemicarbazide moiety in their structures have shown good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Vibrational Spectroscopy and Quantum Mechanical Study
- Vibrational spectroscopic (FT-IR, FT-Raman) techniques and quantum mechanical methods have been used to study the properties of derivatives. These studies aid in interpreting and predicting vibrational spectra, which can contribute to understanding their biological activity (Kuruvilla et al., 2018).
Synthesis and Photochemical Synthesis
- Novel derivatives have been synthesized through photocyclization, displaying potential anticancer activity. These derivatives have shown efficacy against various malignant cell lines (DoganKoruznjak et al., 2002).
Mechanism of Action
Target of Action
Similar compounds such as thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiochromene derivatives have shown promising antimicrobial potential in studies . In silico docking studies suggest that these compounds may interact with the dihydropteroate synthase enzyme , which is an essential enzyme for microbes and a common target for antimicrobial agents .
Biochemical Pathways
Given the potential interaction with the dihydropteroate synthase enzyme , it’s plausible that the compound could affect the synthesis of folate in microbes. Folate analogues are essential cofactors for nucleic acid and protein biosynthesis in all cells .
Result of Action
Thiochromene derivatives have been evaluated for their in vitro cytotoxic activity . Among the tested compounds, derivatives with a 4-Cl-phenyl ring exhibited potent inhibitory activity against several cancer cell lines .
Properties
IUPAC Name |
N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS2/c1-11-5-6-16-15(7-11)18-12(10-23-16)8-17(24-18)19(22)21-14-4-2-3-13(20)9-14/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLKHRFKOEQEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.